2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE
Description
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a methanesulfonamido group linked to a 4-phenoxyphenyl moiety and an N-(2-phenylethyl) substituent. This compound is structurally distinct due to its hybrid sulfonamide-acetamide backbone, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQAPDZOKLIUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156789 | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312267-58-6 | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312267-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves multiple steps. One common method includes the reaction of 4-phenoxyaniline with methanesulfonyl chloride to form the intermediate 4-phenoxyphenylmethanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the phenoxy group can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide | MCF-7 | 25.3 | Apoptosis induction |
| Similar derivatives | T47-D | 30.5 | Cell cycle arrest |
| Similar derivatives | MDA-MB231 | 20.1 | Caspase activation |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, which could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of various phenoxy-substituted sulfonamides against breast cancer cell lines. The results indicated that compounds with a methanesulfonamide group showed enhanced cytotoxicity compared to their non-sulfonamide counterparts, highlighting the importance of this functional group in drug design.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds in a mouse model of arthritis. The administration of these compounds resulted in a significant reduction in joint swelling and inflammatory markers, suggesting a promising therapeutic avenue for chronic inflammation.
Mechanism of Action
The mechanism of action of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The phenoxyphenyl group enhances its hydrophobic interactions with the target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Structural Diversity: The target compound’s 4-phenoxyphenyl and N-(2-phenylethyl) groups differentiate it from analogs like 24 (triazinoindole core) and iCRT3 (oxazole-sulfanyl backbone). These variations influence lipophilicity and binding affinity .
- Bioactivity : While iCRT3 demonstrates Wnt pathway inhibition and anti-inflammatory effects, 24 and other analogs in are associated with hit identification in protein-binding assays. The target compound’s bioactivity remains speculative but may align with sulfonamide-mediated enzyme inhibition .
Pharmacological and Functional Comparisons
- Enzyme Inhibition: Sulfonamide-containing compounds (e.g., 24, 13) often target enzymes like carbonic anhydrase or proteases.
- Anti-inflammatory Activity : iCRT3 reduces cytokine production via Wnt/β-catenin blockade, suggesting that acetamide derivatives with aryl groups (e.g., phenylethyl) may modulate inflammatory pathways .
Biological Activity
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a methanesulfonamide group, which is known to enhance pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- CAS Number : 123664-84-6
The biological activity of 2-[N-(4-phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to insulin signaling and glucose metabolism. For instance, it modulates the expression of genes such as IRS1, PI3K, and AMPK, which are crucial for insulin action and lipid metabolism .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-κB and caspase-1 . This suggests potential applications in treating inflammatory diseases.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. The structural analogs of this compound have been evaluated for their efficacy in reducing seizure activity, indicating a possible role in epilepsy management .
Biological Activity Data
Case Studies
- Diabetes Model : In a study involving C57BL/KsJ-db/db mice, the administration of this compound improved oral glucose tolerance and restored normal serum lipid profiles. The underlying mechanism involved modulation of insulin signaling pathways, highlighting its potential as a therapeutic agent for type 2 diabetes .
- Inflammation Study : A case study on human mast cell lines (HMC-1) revealed that treatment with this compound significantly reduced thymic stromal lymphopoietin (TSLP) production, a key player in allergic responses. The compound's ability to inhibit caspase-1 activation further supports its role in managing inflammatory disorders .
- Anticonvulsant Research : In experimental models of epilepsy, derivatives similar to this compound were shown to exhibit anticonvulsant effects. These findings suggest that modifications to the core structure can enhance efficacy against seizure activity .
Q & A
Q. Basic Research Focus
- Pharmacophore modeling : Define essential features (e.g., sulfonamide acceptor, hydrophobic phenyl rings) using Schrödinger Phase .
- QSAR regression : Corrogate substituent effects (e.g., logP, TPSA) with activity data using Random Forest or PLS algorithms .
Advanced Application :
Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability in membrane-embedded targets (e.g., GPCRs). Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
How to address solubility limitations in in vivo models?
Q. Basic Research Focus
- Co-solvent systems : Test formulations with Cremophor EL (20% v/v) or Captisol (10% w/v) to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : Synthesize sodium or meglumine salts of the sulfonamide moiety to improve bioavailability .
Advanced Technique :
Nanoencapsulation : Prepare PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) via solvent evaporation. Characterize drug loading (>8% w/w) and sustained release (≥72h) in PBS (pH 7.4) .
What orthogonal assays confirm target selectivity in complex biological matrices?
Q. Basic Research Focus
- SPR biosensors : Measure real-time binding kinetics (ka/kd) against immobilized targets (e.g., recombinant enzymes) .
- Thermal shift assays (TSA) : Monitor ΔTm (>2°C) to identify stabilization of intended vs. off-target proteins .
Advanced Validation :
Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes in cell lysates. Confirm hits via SILAC-based quantitative MS/MS .
How to resolve spectral overlaps in NMR characterization of regioisomers?
Q. Basic Research Focus
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons via long-range ¹H-¹³C correlations (e.g., J = 8 Hz for sulfonamide-S···C couplings) .
- DOSY experiments : Differentiate isomers by diffusion coefficients (ΔD ≥ 0.5×10⁻¹⁰ m²/s) .
Advanced Solution :
X-ray crystallography : Resolve absolute configuration of chiral centers (R/S descriptors). Compare experimental vs. computed (Mercury/MoPro) electron density maps .
What strategies mitigate metabolic instability in lead optimization?
Q. Basic Research Focus
- Liver microsome assays : Identify vulnerable sites (e.g., N-dealkylation at the phenethyl group) via LC-HRMS metabolite profiling .
- Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D to slow CYP450-mediated oxidation .
Advanced Approach :
Crystal structure-guided design : Modify steric hindrance near metabolic hotspots (e.g., introduce tert-butyl groups ortho to sulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
